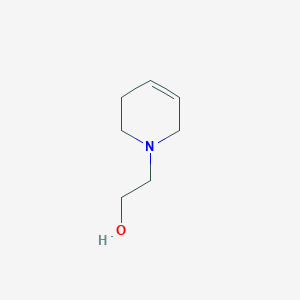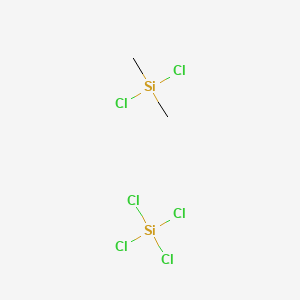methanone CAS No. 52220-78-7](/img/structure/B14649095.png)
[5-Chloro-2-(hydroxymethyl)phenyl](2-chlorophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-(hydroxymethyl)phenylmethanone is an organic compound with the molecular formula C14H10Cl2O2. This compound is characterized by the presence of two chlorine atoms and a hydroxymethyl group attached to a benzophenone structure. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(hydroxymethyl)phenylmethanone typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 2-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
5-Chloro-2-(hydroxymethyl)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 5-Chloro-2-(carboxymethyl)phenyl(2-chlorophenyl)methanone.
Reduction: 5-Chloro-2-(hydroxymethyl)phenyl(2-chlorophenyl)methanol.
Substitution: 5-Methoxy-2-(hydroxymethyl)phenyl(2-chlorophenyl)methanone.
科学研究应用
5-Chloro-2-(hydroxymethyl)phenylmethanone is utilized in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 5-Chloro-2-(hydroxymethyl)phenylmethanone exerts its effects involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins, leading to inhibition or modulation of their activity. The pathways involved may include enzyme inhibition and disruption of protein-protein interactions .
相似化合物的比较
Similar Compounds
- 2-Amino-2’-chloro-5-nitrobenzophenone
- 2-Methylamino-2’,5-dichlorobenzophenone
- 5-Chloro-2-(methylamino)phenyl(2-chlorophenyl)methanone
Uniqueness
Compared to similar compounds, 5-Chloro-2-(hydroxymethyl)phenylmethanone is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for additional chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .
属性
CAS 编号 |
52220-78-7 |
|---|---|
分子式 |
C14H10Cl2O2 |
分子量 |
281.1 g/mol |
IUPAC 名称 |
[5-chloro-2-(hydroxymethyl)phenyl]-(2-chlorophenyl)methanone |
InChI |
InChI=1S/C14H10Cl2O2/c15-10-6-5-9(8-17)12(7-10)14(18)11-3-1-2-4-13(11)16/h1-7,17H,8H2 |
InChI 键 |
KTSLQVGGRYSESF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)CO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2',3'-Diphenylspiro[bicyclo[6.1.0]non-1(8)-ene-9,1'-indene]](/img/structure/B14649025.png)
![1-Chloro-3-[(4-methoxyphenyl)methyl]benzene](/img/structure/B14649027.png)
![1-[(3-Methoxy-2-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide](/img/structure/B14649042.png)
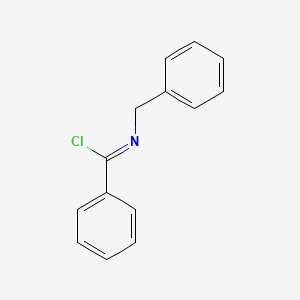
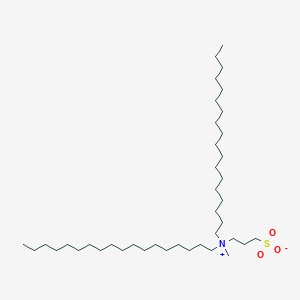
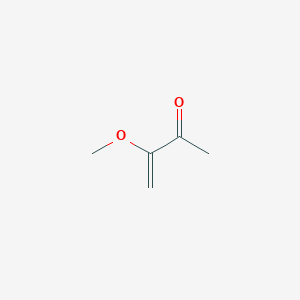

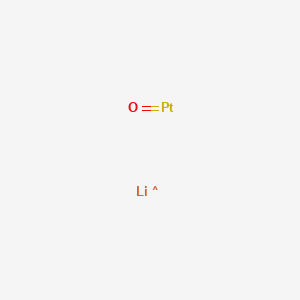
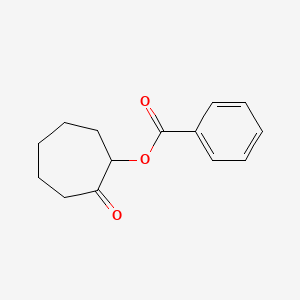
![Acetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-2-mercapto-](/img/structure/B14649102.png)
![N,N,2-Trimethyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14649114.png)
